Bovine Serum Albumin-Cy5.5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

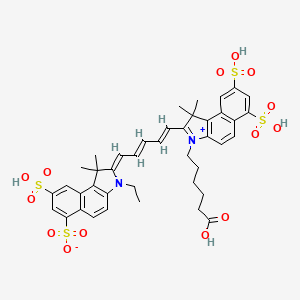

C41H44N2O14S4 |

|---|---|

Molekulargewicht |

917.1 g/mol |

IUPAC-Name |

(2Z)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate |

InChI |

InChI=1S/C41H44N2O14S4/c1-6-42-31-18-16-27-29(21-25(58(46,47)48)23-33(27)60(52,53)54)38(31)40(2,3)35(42)13-9-7-10-14-36-41(4,5)39-30-22-26(59(49,50)51)24-34(61(55,56)57)28(30)17-19-32(39)43(36)20-12-8-11-15-37(44)45/h7,9-10,13-14,16-19,21-24H,6,8,11-12,15,20H2,1-5H3,(H4-,44,45,46,47,48,49,50,51,52,53,54,55,56,57) |

InChI-Schlüssel |

LIZDKDDCWIEQIN-UHFFFAOYSA-N |

Isomerische SMILES |

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

Kanonische SMILES |

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Application of Bovine Serum Albumin-Cy5.5 in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Bovine Serum Albumin (BSA) conjugated with the near-infrared fluorescent dye Cy5.5 (BSA-Cy5.5) in biomedical research. This conjugate has emerged as a powerful tool for in vivo imaging, drug delivery, and nanoparticle tracking, primarily owing to the biocompatibility of albumin and the favorable optical properties of Cy5.5.

Core Applications of BSA-Cy5.5

BSA-Cy5.5 is extensively utilized in several key research areas:

-

In Vivo Imaging: The near-infrared fluorescence of Cy5.5 allows for deep tissue penetration with minimal autofluorescence, making it ideal for non-invasive imaging in small animal models. BSA-Cy5.5 serves as a valuable probe for visualizing vasculature, tumor accumulation, and the biodistribution of nanoparticles.

-

Drug Delivery: BSA nanoparticles can be formulated to encapsulate therapeutic agents. Labeling these nanoparticles with Cy5.5 enables real-time tracking of their delivery to and accumulation in target tissues, such as tumors.

-

Enhanced Permeability and Retention (EPR) Effect Studies: The EPR effect is a phenomenon where nanoparticles accumulate in tumor tissues due to leaky vasculature and poor lymphatic drainage. BSA-Cy5.5, particularly in nanoparticulate form, is a widely used agent to study and exploit this effect for targeted cancer therapy.

Quantitative Data Summary

The following table summarizes the key quantitative properties of BSA-Cy5.5 conjugates, providing a reference for experimental design.

| Property | Value | References |

| Excitation Wavelength (λex) | ~675 nm | [1][2] |

| Emission Wavelength (λem) | ~694 nm | [1][2] |

| Labeling Ratio (Dye:Protein) | 2-7 Cy5.5 molecules per BSA molecule | [1] |

| Form | Lyophilized powder or solution in PBS | [1] |

| Color | Blue to dark blue | [1] |

Experimental Protocols

This section details the methodologies for key experiments involving BSA-Cy5.5.

Protocol 1: Preparation of BSA-Cy5.5 Nanoparticles for Drug Delivery

This protocol describes the desolvation method for preparing drug-loaded BSA-Cy5.5 nanoparticles.[3][4][5][6]

Materials:

-

Bovine Serum Albumin (BSA)

-

Cy5.5-NHS ester

-

Therapeutic drug of interest

-

Glutaraldehyde (B144438) solution (8%)

-

Sodium chloride (NaCl) solution (10 mM)

-

Phosphate Buffered Saline (PBS)

-

Stir plate and magnetic stir bar

-

Centrifuge

Procedure:

-

BSA-Cy5.5 Conjugation:

-

Dissolve BSA in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

-

Dissolve Cy5.5-NHS ester in anhydrous DMSO.

-

Slowly add the Cy5.5 solution to the BSA solution while stirring.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purify the BSA-Cy5.5 conjugate using a desalting column or dialysis to remove unconjugated dye.

-

-

Drug Loading and Nanoparticle Formulation:

-

Dissolve the therapeutic drug in an appropriate solvent.

-

Dissolve 50 mg of BSA-Cy5.5 in 2 mL of 10 mM NaCl solution and stir for 15 minutes.[4]

-

Add the drug solution to the BSA-Cy5.5 solution and stir for 1 hour to allow for drug-protein interaction.

-

Adjust the pH of the solution to 8.0.[4]

-

Add ethanol dropwise (1 mL/min) to the solution while stirring until it becomes opalescent, indicating nanoparticle formation.[4]

-

-

Crosslinking and Purification:

-

Add 20 µL of 8% glutaraldehyde solution to crosslink the nanoparticles and stir for 3 hours.[4]

-

Centrifuge the nanoparticle suspension at high speed (e.g., 12,000 x g) for 30 minutes.[4]

-

Discard the supernatant and resuspend the nanoparticle pellet in sterile PBS.

-

Repeat the centrifugation and resuspension steps three times to purify the nanoparticles.

-

Protocol 2: In Vivo Imaging of Tumor-Bearing Mice with BSA-Cy5.5

This protocol outlines the procedure for non-invasive imaging of BSA-Cy5.5 accumulation in tumors.[7][8][9][10][11]

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

Sterile BSA-Cy5.5 solution in PBS

-

In vivo imaging system (e.g., IVIS Spectrum)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

-

Place the anesthetized mouse in the imaging chamber, ensuring the tumor is clearly visible.

-

-

Probe Administration:

-

Acquire a baseline fluorescence image before injection.

-

Inject a sterile solution of BSA-Cy5.5 (typically 100-200 µL) intravenously via the tail vein.

-

-

Image Acquisition:

-

Data Analysis:

-

Draw Regions of Interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) to quantify fluorescence intensity.

-

Calculate the tumor-to-background ratio to assess specific accumulation.

-

Protocol 3: Ex Vivo Biodistribution and EPR Effect Analysis

This protocol describes how to quantify the distribution of BSA-Cy5.5 in various organs to study the EPR effect.[12][13][14]

Materials:

-

Mice from the in vivo imaging study

-

Surgical tools for dissection

-

In vivo imaging system

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Euthanasia and Organ Harvesting:

-

At the final imaging time point, euthanize the mouse.

-

Perfuse the circulatory system with PBS to remove blood from the organs.

-

Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, and tumor).

-

-

Ex Vivo Imaging:

-

Arrange the harvested organs in the imaging chamber.

-

Acquire a fluorescence image of the organs using the same settings as the in vivo imaging.

-

-

Quantitative Analysis:

-

Draw ROIs around each organ to measure the average fluorescence intensity.

-

The intensity can be expressed as a percentage of the injected dose per gram of tissue (%ID/g) to quantify accumulation.

-

Visualizations

The following diagrams illustrate the key experimental workflows and concepts described in this guide.

References

- 1. BSA, Cy5.5 labeled [nanocs.net]

- 2. BSA, Cy5.5 Labeled - Taskcm [taskcm.com]

- 3. Engineered BSA nanoparticles: Synthesis, drug loading, and advanced characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation Optimization of Bovine Serum Albumin Nanoparticles and Its Application for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Fluorouracil-Loaded BSA Nanoparticles: Formulation Optimization and In Vitro Release Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vivo Molecular Imaging to Diagnose and Subtype Tumors through Receptor-Targeted Optically Labeled Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo biodistribution and lifetime analysis of cy5.5-conjugated rituximab in mice bearing lymphoid tumor xenograft using time-domain near-infrared optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

BSA-Cy5.5 Fluorescent Conjugate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental applications, and underlying principles of Bovine Serum Albumin (BSA) conjugated to the cyanine (B1664457) dye Cy5.5. This fluorescent conjugate is a valuable tool in various research and development areas, particularly for its near-infrared (NIR) fluorescence, biocompatibility, and well-defined molecular characteristics.

Core Properties of BSA-Cy5.5

The BSA-Cy5.5 conjugate combines the well-characterized carrier protein, bovine serum albumin, with the bright and stable NIR fluorescent dye, Cy5.5. This combination results in a versatile probe for a multitude of biological assays.

Physicochemical and Spectroscopic Characteristics

The key quantitative properties of BSA-Cy5.5 are summarized in the tables below. These values are essential for designing and interpreting experiments involving this fluorescent conjugate.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~675 nm | [1] |

| Emission Maximum (λem) | ~694 nm | [1] |

| Quantum Yield (Φ) of Cy5.5 | 0.2 - 0.28 | |

| Molecular Weight of BSA | ~66 kDa | |

| Molecular Weight of Cy5.5 NHS Ester | ~767.67 g/mol | |

| Typical Labeling Ratio | 2-7 Cy5.5 molecules per BSA molecule | |

| Physical Form | Lyophilized powder or in PBS buffer | |

| Appearance | Blue to dark blue solid or solution | |

| Storage Conditions | 4°C, protected from light |

Table 1: Physicochemical and Spectroscopic Properties of BSA-Cy5.5

| Parameter | Description |

| Conjugate Nature | Cy5.5 is covalently linked to BSA, typically through the reaction of an N-hydroxysuccinimide (NHS) ester of Cy5.5 with primary amine groups on the lysine (B10760008) residues of BSA. |

| Purification | Typically purified by size exclusion chromatography (e.g., Sephadex G-25) or spin desalting columns to remove unconjugated dye. |

| Solubility | Soluble in aqueous buffers such as Phosphate-Buffered Saline (PBS). |

Table 2: Qualitative Properties of BSA-Cy5.5 Conjugates

Experimental Protocols

Detailed methodologies are crucial for the successful application of BSA-Cy5.5 in research. The following sections provide step-by-step protocols for key experiments.

BSA-Cy5.5 Conjugation Protocol

This protocol describes the labeling of BSA with Cy5.5 using an N-hydroxysuccinimide (NHS) ester reactive dye.

Materials:

-

Bovine Serum Albumin (BSA)

-

Cy5.5 NHS ester

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Purification column (e.g., Sephadex G-25 or a spin desalting column)

-

Reaction tubes

-

Vortex mixer

Procedure:

-

BSA Solution Preparation: Dissolve BSA in the amine-free buffer to a final concentration of 2-10 mg/mL.

-

Cy5.5 NHS Ester Solution Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMSO or DMF.

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved Cy5.5 NHS ester to the BSA solution. The optimal ratio may need to be determined empirically. Mix thoroughly by vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle rocking or stirring can enhance conjugation efficiency.

-

Purification: Separate the BSA-Cy5.5 conjugate from unreacted dye and other small molecules using a pre-equilibrated size-exclusion chromatography column or a spin desalting column according to the manufacturer's instructions. The first colored fraction to elute will be the BSA-Cy5.5 conjugate.

-

Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).

-

Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, aliquoting and freezing at -20°C is recommended.

In Vivo Imaging Protocol with BSA-Cy5.5

The near-infrared fluorescence of Cy5.5 makes it an excellent choice for in vivo imaging studies, as light in this region of the spectrum can penetrate tissues more deeply with reduced autofluorescence.

Materials:

-

BSA-Cy5.5 conjugate

-

Animal model (e.g., mouse)

-

In vivo imaging system with appropriate filters for Cy5.5 (Excitation: ~675 nm, Emission: ~694 nm)

-

Anesthesia

-

Sterile PBS

Procedure:

-

Animal Preparation: Anesthetize the animal according to approved institutional protocols.

-

Probe Administration: Administer the BSA-Cy5.5 conjugate to the animal, typically via intravenous (tail vein) injection. The dosage will depend on the specific application and animal model and should be optimized.

-

Image Acquisition: Place the animal in the imaging chamber and acquire fluorescent images at various time points post-injection. This allows for the tracking of the conjugate's biodistribution and clearance.

-

Data Analysis: Analyze the images to quantify the fluorescence intensity in regions of interest (e.g., tumors, organs).

Fluid-Phase Endocytosis Assay Protocol

BSA-Cy5.5 can be used as a tracer to study fluid-phase endocytosis, a process by which cells internalize extracellular fluid and solutes.

Materials:

-

Cells of interest cultured on coverslips or in imaging dishes

-

BSA-Cy5.5 conjugate

-

Cell culture medium

-

Ice-cold PBS or appropriate buffer

-

Fixative (e.g., 4% paraformaldehyde)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Incubation with BSA-Cy5.5: Replace the culture medium with medium containing a known concentration of BSA-Cy5.5 (e.g., 10-50 µg/mL). Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to allow for endocytosis. A control incubation at 4°C can be included, as endocytosis is significantly inhibited at this temperature.

-

Washing: After incubation, rapidly wash the cells three times with ice-cold PBS to remove unbound BSA-Cy5.5 from the cell surface.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Imaging: Mount the coverslips and visualize the internalized BSA-Cy5.5 using a fluorescence microscope with appropriate filter sets for Cy5.5.

-

Quantification (Optional): Use image analysis software to quantify the fluorescence intensity per cell at each time point to determine the rate of endocytosis.

Visualizations: Pathways and Workflows

Diagrams are essential for understanding complex biological processes and experimental designs. The following sections provide visualizations created using the DOT language.

Albumin Uptake and PI3K/AKT Signaling Pathway

BSA uptake by cells can trigger intracellular signaling cascades. One such pathway is the PI3K/AKT pathway, which is involved in cell growth, proliferation, and survival. The endocytosis of albumin can activate this pathway.

Caption: Albumin uptake via endocytosis activates the PI3K/AKT signaling pathway.

Experimental Workflow for an Indirect ELISA

An indirect ELISA (Enzyme-Linked Immunosorbent Assay) can be designed to detect antibodies against BSA, where BSA-Cy5.5 can be used for detection in a fluorescence-based assay.

Caption: Workflow of an indirect ELISA for the detection of anti-BSA antibodies.

Logical Workflow for a Fluid-Phase Endocytosis Assay

This diagram outlines the key steps and decision points in a typical fluid-phase endocytosis experiment using BSA-Cy5.5.

Caption: Logical workflow for a fluid-phase endocytosis assay using BSA-Cy5.5.

References

Principle of Near-Infrared Fluorescence Imaging with BSA-Cy5.5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Near-infrared (NIR) fluorescence imaging is a powerful, non-invasive technique that has gained significant traction in preclinical and clinical research, particularly in oncology. This guide delves into the core principles of NIR fluorescence imaging utilizing a widely employed nanoprobe: bovine serum albumin (BSA) conjugated with the cyanine (B1664457) dye Cy5.5. BSA, a natural and biocompatible protein, serves as an ideal carrier for fluorescent dyes, enhancing their in vivo stability and circulation time. When coupled with Cy5.5, a dye with excitation and emission spectra in the NIR window (approximately 675/694 nm), the resulting BSA-Cy5.5 conjugate allows for deep tissue imaging with minimal autofluorescence, making it an invaluable tool for visualizing tumors, monitoring drug delivery, and assessing therapeutic efficacy. This technical guide will provide a comprehensive overview of the underlying mechanisms, detailed experimental protocols, quantitative data analysis, and visualizations to facilitate the effective application of BSA-Cy5.5 in research and drug development.

Core Principles

The efficacy of BSA-Cy5.5 in near-infrared fluorescence imaging hinges on several key principles: the spectral properties of Cy5.5, the role of BSA as a macromolecular carrier, and the phenomenon of the Enhanced Permeability and Retention (EPR) effect in solid tumors.

1.1. The Near-Infrared Window and Cy5.5

Biological tissues exhibit significant absorption and scattering of light in the visible spectrum, largely due to endogenous chromophores like hemoglobin and melanin. However, in the near-infrared region (700-900 nm), light absorption by these molecules is dramatically reduced, allowing for deeper tissue penetration of both excitation and emission light. This "NIR window" minimizes background autofluorescence, leading to a significantly improved signal-to-noise ratio for in vivo imaging.

Cy5.5 is a cyanine dye that possesses ideal spectral characteristics for NIR imaging. Its excitation and emission maxima fall squarely within this NIR window, typically around 675 nm and 694 nm, respectively.[1] This allows for efficient excitation with common laser sources and sensitive detection with standard imaging systems, while minimizing interference from tissue autofluorescence.

1.2. Bovine Serum Albumin (BSA) as a Carrier

Free fluorescent dyes, when injected in vivo, are often rapidly cleared from circulation through renal filtration and can exhibit non-specific binding. To overcome these limitations, Cy5.5 is conjugated to a larger biomolecule, with bovine serum albumin (BSA) being a popular choice. BSA offers several advantages as a carrier:

-

Biocompatibility and Low Immunogenicity: As a natural protein, BSA is well-tolerated in biological systems, minimizing the risk of adverse immune reactions.

-

Prolonged Circulation Half-Life: The larger size of the BSA-Cy5.5 conjugate (approximately 66.5 kDa for BSA alone) prevents its rapid clearance by the kidneys, leading to a longer circulation time in the bloodstream. This extended circulation allows for greater accumulation of the probe at the target site.

-

Multiple Labeling Sites: BSA possesses numerous lysine (B10760008) residues with primary amines that can be readily conjugated to NHS-ester activated Cy5.5 dyes, allowing for the attachment of multiple dye molecules per protein and amplifying the fluorescent signal.[2][3]

-

Enhanced Solubility and Stability: BSA can improve the solubility and stability of the conjugated dye in physiological environments.

1.3. The Enhanced Permeability and Retention (EPR) Effect

The primary mechanism by which BSA-Cy5.5 accumulates in solid tumors is the Enhanced Permeability and Retention (EPR) effect. This phenomenon is a consequence of the unique pathophysiology of the tumor microenvironment:

-

Leaky Vasculature: Tumors induce the formation of new blood vessels (angiogenesis) to support their rapid growth. These neovessels are often poorly formed, with large gaps or fenestrations between endothelial cells. These "leaky" vessels allow macromolecules like BSA-Cy5.5 to extravasate from the bloodstream into the tumor interstitium.

-

Impaired Lymphatic Drainage: Solid tumors typically lack a functional lymphatic system. This impaired drainage prevents the efficient clearance of macromolecules that have accumulated in the tumor tissue, leading to their retention over time.

The combination of leaky vasculature and poor lymphatic drainage results in the passive accumulation and retention of BSA-Cy5.5 within the tumor, providing a strong and persistent fluorescent signal for imaging.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the properties and in vivo performance of BSA-Cy5.5.

Table 1: Spectral and Physical Properties of Cy5.5 and BSA-Cy5.5

| Parameter | Cy5.5 Dye | BSA-Cy5.5 Conjugate |

| Excitation Maximum (λex) | ~675 nm[1] | ~675 nm[1] |

| Emission Maximum (λem) | ~694 nm[1] | ~694 nm[1] |

| Molecular Weight | ~1.1 kDa | ~67.6+ kDa (dependent on dye:protein ratio) |

| Dye to Protein Ratio | N/A | 2-7 Cy5.5 dyes per BSA molecule[1][3] |

Table 2: In Vivo Performance and Biodistribution of BSA-Cy5.5 in Tumor-Bearing Mice

| Parameter | Value/Observation | Reference |

| Tumor Accumulation | Significant accumulation in tumor tissue observed, peaking at 24-48 hours post-injection. | [4] |

| Tumor-to-Background Ratio | High tumor-to-background ratios achieved, enabling clear tumor delineation. | [5] |

| Biodistribution | Primary accumulation in tumor, liver, and kidneys.[4][6] | [4][6] |

| Clearance | Primarily cleared through the reticuloendothelial system (liver and spleen) and kidneys. | [6] |

| Circulation Half-life | Significantly longer than free Cy5.5 dye. | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and application of BSA-Cy5.5 for in vitro and in vivo near-infrared fluorescence imaging.

3.1. Synthesis and Purification of BSA-Cy5.5 Conjugate

Objective: To covalently conjugate Cy5.5-NHS ester to bovine serum albumin (BSA) and purify the resulting conjugate.

Materials:

-

Bovine Serum Albumin (BSA)

-

Cy5.5 NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sodium Bicarbonate Buffer (0.1 M, pH 8.3)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

-

Spectrophotometer

-

Centrifugal filter units (10 kDa MWCO)

Protocol:

-

BSA Solution Preparation: Dissolve BSA in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 10 mg/mL.

-

Cy5.5-NHS Ester Solution Preparation: Immediately before use, dissolve Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Slowly add the desired molar excess of Cy5.5-NHS ester solution to the BSA solution while gently vortexing. A molar ratio of 5:1 to 10:1 (dye:protein) is a common starting point for optimization.[2]

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle stirring or rotation.

-

-

Purification of BSA-Cy5.5:

-

Size-Exclusion Chromatography (SEC):

-

Equilibrate a Sephadex G-25 column with PBS (pH 7.4).

-

Load the reaction mixture onto the column.

-

Elute the conjugate with PBS (pH 7.4). The first colored fraction to elute will be the BSA-Cy5.5 conjugate, as it is larger and will pass through the column more quickly. The smaller, unconjugated Cy5.5 dye will elute later.

-

-

Centrifugal Filtration:

-

Alternatively, transfer the reaction mixture to a 10 kDa MWCO centrifugal filter unit.

-

Wash the conjugate repeatedly with PBS (pH 7.4) by centrifugation according to the manufacturer's instructions to remove unconjugated dye.

-

-

-

Characterization:

-

Measure the absorbance of the purified BSA-Cy5.5 conjugate at 280 nm (for protein concentration) and ~675 nm (for Cy5.5 concentration) using a spectrophotometer.

-

Calculate the protein concentration and the degree of labeling (dye-to-protein ratio).

-

-

Storage: Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light.[1]

3.2. In Vivo Near-Infrared Fluorescence Imaging of Tumor-Bearing Mice

Objective: To visualize tumor accumulation of BSA-Cy5.5 in a xenograft mouse model.

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenografts of a human cancer cell line in immunodeficient mice)

-

Purified BSA-Cy5.5 conjugate

-

Sterile PBS (pH 7.4)

-

In vivo imaging system equipped for NIR fluorescence imaging (e.g., IVIS Spectrum)

-

Anesthesia (e.g., isoflurane)

Protocol:

-

Animal Preparation:

-

Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

-

Place the anesthetized mouse on the imaging stage of the in vivo imaging system. It is recommended to use a heated stage to maintain the animal's body temperature.

-

-

Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting the probe to determine the level of autofluorescence.

-

Probe Administration:

-

Image Acquisition:

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.[5]

-

Use appropriate filter sets for Cy5.5 (e.g., excitation: 640/20 nm, emission: 710/40 nm).[7]

-

Optimize imaging parameters such as exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.

-

-

Data Analysis:

-

Use the imaging software to draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle in the contralateral flank) to quantify the average fluorescence intensity.

-

Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

-

3.3. Ex Vivo Biodistribution Analysis

Objective: To quantify the distribution of BSA-Cy5.5 in various organs and the tumor after in vivo imaging.

Materials:

-

Mice from the in vivo imaging experiment

-

Surgical tools for dissection

-

In vivo imaging system

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Euthanasia and Perfusion: At the final imaging time point, euthanize the mouse according to approved protocols. Perfuse the mouse transcardially with PBS to remove blood from the organs.

-

Organ and Tumor Dissection: Carefully dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart, and brain).

-

Ex Vivo Imaging:

-

Arrange the dissected organs and tumor in the imaging chamber of the in vivo imaging system.

-

Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo imaging.

-

-

Data Quantification:

-

Draw ROIs around each organ and the tumor in the ex vivo image and measure the average fluorescence intensity.

-

Normalize the fluorescence intensity to the weight of each organ to obtain the fluorescence intensity per gram of tissue.

-

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for near-infrared fluorescence imaging with BSA-Cy5.5.

4.2. Mechanism of Tumor Targeting (EPR Effect)

This diagram illustrates the mechanism of BSA-Cy5.5 accumulation in tumors via the EPR effect.

4.3. Logical Relationship of Key Components

This diagram shows the logical relationship between the key components involved in BSA-Cy5.5 fluorescence imaging.

Conclusion

The conjugation of Cy5.5 to bovine serum albumin provides a robust and effective nanoprobe for near-infrared fluorescence imaging of solid tumors. The principles of the NIR window, the carrier function of BSA, and the EPR effect collectively enable sensitive and specific tumor visualization with deep tissue penetration and high signal-to-noise ratio. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals to effectively implement and interpret BSA-Cy5.5 imaging studies. The continued application and refinement of this technology hold great promise for advancing our understanding of cancer biology and for the development of novel diagnostic and therapeutic strategies.

References

- 1. BSA, Cy5.5 labeled [nanocs.net]

- 2. drmr.com [drmr.com]

- 3. BSA, Cy5 labeled [nanocs.net]

- 4. In vivo biodistribution and lifetime analysis of cy5.5-conjugated rituximab in mice bearing lymphoid tumor xenograft using time-domain near-infrared optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Bovine Serum Albumin-Cy5.5: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of Bovine Serum Albumin (BSA) conjugated to the cyanine (B1664457) dye Cy5.5. It is intended for researchers, scientists, and drug development professionals who utilize fluorescently labeled proteins for in vitro and in vivo studies. This document details the spectroscopic properties, synthesis, purification, and characterization of BSA-Cy5.5 conjugates.

Core Concepts: Spectroscopic Properties

Bovine Serum Albumin (BSA) is a widely used carrier protein due to its stability, biocompatibility, and availability of reactive functional groups for conjugation. When conjugated with Cy5.5, a near-infrared (NIR) fluorescent dye, the resulting BSA-Cy5.5 conjugate becomes a powerful tool for fluorescent imaging and other bioanalytical applications. The key spectral characteristics of BSA-Cy5.5 are summarized below.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~675 nm | [1] |

| Emission Maximum (λem) | ~695 nm | [2] |

| Molar Extinction Coefficient (at λex) | ~250,000 M⁻¹cm⁻¹ | This is a typical value for Cy5.5 dye. |

| Quantum Yield (Φ) | Moderate | The quantum yield of cyanine dyes is generally moderate and can be influenced by the conjugation process and the local environment.[3] |

Note: The exact excitation and emission maxima may vary slightly depending on the solvent, pH, and the degree of labeling of the BSA-Cy5.5 conjugate.

Experimental Protocols

The following sections provide a detailed methodology for the synthesis, purification, and characterization of BSA-Cy5.5.

Synthesis of BSA-Cy5.5 via NHS Ester Chemistry

This protocol describes the conjugation of Cy5.5 NHS ester to BSA. N-hydroxysuccinimide (NHS) esters are reactive towards primary amino groups, such as the ε-amino group of lysine (B10760008) residues on BSA, forming a stable amide bond.

Materials:

-

Bovine Serum Albumin (BSA)

-

Cy5.5 NHS ester

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 or 0.1 M phosphate (B84403) buffer, pH 7.2-7.4)[4]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5)

Procedure:

-

BSA Preparation:

-

Cy5.5 NHS Ester Preparation:

-

Dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).[4] This should be done immediately before use.

-

-

Conjugation Reaction:

-

Add the Cy5.5 NHS ester stock solution to the BSA solution. A common starting point for the molar ratio of dye to protein is 10:1.[6] This ratio may need to be optimized to achieve the desired degree of labeling.[5]

-

Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.[4]

-

-

Quenching the Reaction:

-

Add the quenching reagent to the reaction mixture to stop the reaction by consuming any unreacted Cy5.5 NHS ester.

-

Incubate for an additional 30 minutes at room temperature.

-

Purification of BSA-Cy5.5 Conjugate

Purification is essential to remove unconjugated dye and other reaction components. Size-exclusion chromatography is a commonly used method.[]

Materials:

-

Sephadex G-25 or similar size-exclusion chromatography resin

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Chromatography column

Procedure:

-

Column Preparation:

-

Pack a chromatography column with the Sephadex G-25 resin and equilibrate it with PBS.

-

-

Sample Loading:

-

Load the quenched reaction mixture onto the top of the column.

-

-

Elution:

-

Elute the column with PBS. The BSA-Cy5.5 conjugate, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained longer in the column.

-

-

Fraction Collection:

-

Collect fractions and monitor the absorbance at 280 nm (for protein) and ~675 nm (for Cy5.5 dye) to identify the fractions containing the purified conjugate.

-

Characterization of BSA-Cy5.5 Conjugate

1. Spectroscopic Analysis:

-

UV-Vis Spectroscopy:

-

Measure the absorbance spectrum of the purified BSA-Cy5.5 conjugate.

-

Determine the protein concentration by measuring the absorbance at 280 nm and the dye concentration by measuring the absorbance at the excitation maximum of Cy5.5 (~675 nm). A correction factor for the dye's absorbance at 280 nm should be applied.[5]

-

-

Fluorescence Spectroscopy:

-

Measure the fluorescence excitation and emission spectra of the conjugate to confirm the spectral properties.

-

2. Degree of Labeling (DOL) Calculation:

The DOL, which represents the average number of dye molecules per BSA molecule, can be calculated using the following formula:

DOL = (A_dye × ε_protein) / [(A_280 - A_dye × CF_280) × ε_dye]

Where:

-

A_dye is the absorbance of the dye at its maximum absorption wavelength.

-

ε_protein is the molar extinction coefficient of BSA at 280 nm (~43,824 M⁻¹cm⁻¹).

-

A_280 is the absorbance of the conjugate at 280 nm.

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_dye).

-

ε_dye is the molar extinction coefficient of Cy5.5 at its maximum absorption wavelength.

An optimal DOL is typically between 2 and 10.[5]

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Experimental workflow for the synthesis and characterization of BSA-Cy5.5.

Caption: Example signaling pathway for cellular uptake and imaging of BSA-Cy5.5.

References

- 1. BSA-Cy5 - CD Bioparticles [cd-bioparticles.net]

- 2. BSA-Cy5.5 - CD Bioparticles [cd-bioparticles.net]

- 3. researchgate.net [researchgate.net]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. bosterbio.com [bosterbio.com]

Unraveling the Chemical Architecture of BSA-Cy5.5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure of Bovine Serum Albumin (BSA) conjugated with the near-infrared fluorescent dye, Cyanine5.5 (Cy5.5). Understanding the precise molecular architecture of this bioconjugate is paramount for its effective application in various research and drug development endeavors, including in vivo imaging, immunoassays, and targeted drug delivery.

Core Components: BSA and Cy5.5

The BSA-Cy5.5 conjugate is comprised of two key molecules: the protein carrier, Bovine Serum Albumin, and the fluorescent probe, Cyanine5.5.

Bovine Serum Albumin (BSA)

Bovine Serum Albumin is a well-characterized, globular protein isolated from cow's blood. Its robust structure, biocompatibility, and abundance of reactive functional groups make it an ideal carrier for fluorescent dyes and other moieties.

Key Structural and Physicochemical Properties of BSA:

| Property | Value | Reference |

| Amino Acid Residues | 583 | [1] |

| Molecular Weight | ~66.5 kDa | [1] |

| Isoelectric Point (pI) | ~4.7 | [1] |

| Structure | Primarily α-helical, consisting of three homologous domains (I, II, and III), each with two subdomains (A and B). | [1] |

| Lysine (B10760008) Residues | BSA contains numerous lysine residues, many of which are surface-exposed and serve as primary sites for conjugation. | [2][3] |

Cyanine5.5 (Cy5.5)

Cyanine5.5 is a member of the cyanine (B1664457) dye family, characterized by two nitrogen atoms linked by a polymethine chain. This structural feature is responsible for its strong absorption and fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum. The NIR properties of Cy5.5 are highly advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration.

Spectroscopic and Physicochemical Properties of Cy5.5:

| Property | Value | Reference |

| Excitation Maximum (λex) | ~675 nm | [4] |

| Emission Maximum (λem) | ~694 nm | [4] |

| Molar Extinction Coefficient | High, contributing to its brightness. | [5] |

| Quantum Yield | High, indicating efficient conversion of absorbed light into fluorescence. | [5] |

| Reactive Form for Conjugation | Typically an N-hydroxysuccinimide (NHS) ester derivative (Cy5.5-NHS ester). | [6][7][8] |

The Conjugation Chemistry: Linking BSA and Cy5.5

The covalent attachment of Cy5.5 to BSA is a critical step in the formation of the fluorescent conjugate. This process almost exclusively involves the reaction of an amine-reactive derivative of Cy5.5 with the primary amino groups of lysine residues on the surface of the BSA molecule.

The Amine-Reactive Chemistry

The most common method for labeling proteins with cyanine dyes is through the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye. The NHS ester of Cy5.5 is highly reactive towards nucleophilic primary amines, such as the ε-amino group of lysine side chains, under slightly alkaline conditions (typically pH 8.0-9.0). This reaction results in the formation of a stable amide bond, covalently linking the Cy5.5 molecule to the BSA protein.

The following diagram illustrates the chemical reaction between a lysine residue on BSA and Cy5.5-NHS ester.

Experimental Protocol: BSA-Cy5.5 Conjugation

The following is a generalized protocol for the conjugation of BSA with Cy5.5-NHS ester. It is important to note that optimal reaction conditions, such as the dye-to-protein ratio, may need to be determined empirically for specific applications.

Materials:

-

Bovine Serum Albumin (BSA)

-

Cy5.5-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

BSA Solution Preparation: Dissolve BSA in the conjugation buffer to a final concentration of 5-10 mg/mL.

-

Cy5.5-NHS Ester Solution Preparation: Immediately before use, dissolve the Cy5.5-NHS ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction:

-

Slowly add the desired molar excess of the Cy5.5-NHS ester solution to the BSA solution while gently stirring. The optimal molar ratio of dye to protein typically ranges from 5:1 to 15:1.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted Cy5.5-NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

The first colored fraction to elute will be the BSA-Cy5.5 conjugate.

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per BSA molecule, using UV-Vis spectrophotometry. The absorbance of the protein at 280 nm and the dye at its absorption maximum (~675 nm) are measured.

-

The concentration of the BSA-Cy5.5 conjugate can also be determined using spectrophotometry.

-

-

Storage: Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C or -80°C.

Logical Workflow for BSA-Cy5.5 Preparation and Application

The following diagram outlines the logical workflow from the individual components to the final application of the BSA-Cy5.5 conjugate.

Conclusion

The BSA-Cy5.5 conjugate is a powerful tool in biomedical research and development, owing to the synergistic combination of a versatile protein carrier and a highly sensitive near-infrared fluorescent dye. A thorough understanding of its chemical structure, the underlying conjugation chemistry, and the methods for its preparation and characterization is essential for its successful and reproducible use in a wide array of applications. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively harness the capabilities of BSA-Cy5.5.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 5. google.com [google.com]

- 6. medkoo.com [medkoo.com]

- 7. Cyanine 5.5 NHS ester (A270157) | Antibodies.com [antibodies.com]

- 8. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]

Technical Guide: BSA-Cy5.5 as a Premier Vascular Imaging Agent

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of BSA-Cy5.5 in Preclinical Vascular Imaging

Bovine Serum Albumin (BSA) conjugated with the near-infrared (NIR) cyanine (B1664457) dye Cy5.5 serves as a powerful tool in preclinical research for vascular imaging.[1][2] The resulting fluorescent nanoprobe, BSA-Cy5.5, leverages the inherent properties of both its components to provide high-contrast visualization of blood vessels and tumor vasculature.[1][3]

Cy5.5 is a fluorophore with excitation and emission maxima in the near-infrared spectrum (approximately 675 nm and 694 nm, respectively), a region known as the "NIR window" (700-900 nm).[1][2][4] This spectral range is advantageous for in vivo imaging because it minimizes interference from the natural autofluorescence of biological tissues and reduces light scattering, enabling deeper tissue penetration and a higher signal-to-background ratio.[4][5] BSA, a well-characterized and biocompatible protein, acts as a macromolecular carrier. Its size prevents rapid renal clearance, prolonging its circulation time and facilitating accumulation in areas of interest.[6]

The primary application of BSA-Cy5.5 in vascular imaging, particularly in oncology research, is based on the Enhanced Permeability and Retention (EPR) effect.[6] This phenomenon allows the macromolecular agent to passively accumulate in tumor tissues, providing clear delineation of the tumor and its associated vasculature.[3] This guide provides an in-depth overview of the synthesis, mechanism, experimental protocols, and quantitative data associated with the use of BSA-Cy5.5 as a vascular imaging agent.

Core Principle: The Enhanced Permeability and Retention (EPR) Effect

The efficacy of BSA-Cy5.5 as a tumor vascular imaging agent is predominantly attributed to the EPR effect, a pathophysiological hallmark of many solid tumors.[7][8] The EPR effect describes the tendency of macromolecules and nanoparticles (typically larger than 40 kDa) to accumulate preferentially in tumor tissue compared to normal tissue.[8]

This process is driven by two main factors:

-

Enhanced Permeability : Rapidly growing tumors stimulate the formation of new blood vessels (angiogenesis) to meet their metabolic demands. These neovessels are structurally abnormal, featuring poorly aligned endothelial cells with wide fenestrations (gaps) and lacking a smooth muscle layer. This leads to "leaky" vasculature, allowing macromolecules like BSA-Cy5.5 to extravasate from the bloodstream into the tumor's interstitial space.[3]

-

Impaired Retention : Solid tumors typically lack an effective lymphatic drainage system. In healthy tissues, the lymphatic system would clear extravasated macromolecules from the interstitial fluid. In tumors, this impaired clearance leads to the prolonged retention and accumulation of the imaging agent.

This passive targeting mechanism allows BSA-Cy5.5 to clearly delineate tumor masses from surrounding healthy tissue over time.[3] Initially, the agent highlights the blood vessels, but as it leaks from the capillaries, it diffuses throughout the tumor interstitium.[3]

Caption: Mechanism of the Enhanced Permeability and Retention (EPR) effect for BSA-Cy5.5.

Quantitative Data Summary

The following tables summarize key quantitative parameters for BSA-Cy5.5 and related Cy5.5-labeled agents, compiled from various preclinical studies.

Table 1: Physicochemical and Optical Properties

| Parameter | Value | Reference |

|---|---|---|

| Fluorophore | Cy5.5 | [2] |

| Excitation Maximum (λex) | ~675 nm | [2] |

| Emission Maximum (λem) | ~694 nm | [2] |

| Labeling Ratio | 2-7 Cy5.5 dyes per BSA molecule | [2] |

| Substrate | Bovine Serum Albumin |[2] |

Table 2: Pharmacokinetic & Biodistribution Data

| Parameter | Agent | Value | Species | Tumor Model | Reference |

|---|---|---|---|---|---|

| Blood Half-life | Cy5.5-HSA-TIMP2 | 19.6 ± 3.2 h | Mice | Rat Prostate MLL | [9] |

| Blood Half-life | Free Cy5.5 | 2.2 ± 0.7 h | Mice | Rat Prostate MLL | [9] |

| Tumor Accumulation | Cy5.5-HSA-TIMP2 | 2.25 ± 0.25 %ID at 48h | Mice | Rat Prostate MLL | [9] |

| Liver-to-Vessel SIR | BSA-Cy5.5 | Slight increase then gradual decrease over 1000s | Not Specified | Not Specified | [10] |

| Tumor-to-Background Ratio | Cy5.5-GX1 Peptide | ~4 at 8h post-injection | Mice | U89MG Glioblastoma |[11] |

Note: SIR = Signal Intensity Ratio; %ID = Percentage of Injected Dose. Data may vary significantly based on the specific conjugate, animal model, and experimental conditions.

Detailed Experimental Protocols

This section provides synthesized protocols for the key experiments involving BSA-Cy5.5.

Protocol: Conjugation of Cy5.5 NHS Ester to BSA

This protocol describes the covalent labeling of BSA with an amine-reactive Cy5.5 N-hydroxysuccinimide (NHS) ester.[4][9]

Caption: Workflow for the synthesis and purification of BSA-Cy5.5 conjugate.

Materials:

-

Bovine Serum Albumin (BSA)

-

Amine-reactive Cy5.5 NHS ester

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the BSA in the reaction buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) which would compete for the NHS ester.[4]

-

Prepare Dye Solution: Warm the vial of Cy5.5 NHS ester to room temperature before opening. Dissolve the dye in anhydrous DMSO to a concentration of ~10 mg/mL. This solution should be prepared fresh.[12]

-

Conjugation Reaction: While gently stirring the protein solution, slowly add the calculated volume of the dye solution. The molar ratio of dye-to-protein can be adjusted to achieve the desired degree of labeling. Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the BSA-Cy5.5 conjugate from unreacted free dye. This is commonly achieved using a size-exclusion chromatography column or through dialysis against PBS.[2][9]

-

Storage: Store the purified conjugate at 4°C, protected from light.[2]

Protocol: In Vivo Vascular Imaging in a Tumor Model

This protocol outlines a general procedure for performing in vivo fluorescence imaging using BSA-Cy5.5 in tumor-bearing mice.[4][12]

Caption: General experimental workflow for in vivo imaging with BSA-Cy5.5.

Materials:

-

Tumor-bearing mice

-

BSA-Cy5.5 conjugate solution (in sterile PBS)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate NIR filters (Excitation: ~640-675 nm, Emission: ~680-710 nm)[4][12]

Procedure:

-

Animal Preparation: Anesthetize the mouse (e.g., 2-3% isoflurane (B1672236) for induction, 1-2% for maintenance) and place it in the imaging system's chamber.[12]

-

Baseline Imaging: Acquire a pre-injection image to establish the level of background autofluorescence.

-

Probe Administration: Administer the BSA-Cy5.5 solution to the mouse, typically via tail vein injection.[4]

-

Longitudinal Imaging: Perform whole-body imaging at various time points post-injection (e.g., 15 min, 1h, 4h, 24h, 48h, etc.) to track the probe's biodistribution and tumor accumulation.[4]

-

Image Analysis: Use the imaging software to draw Regions of Interest (ROIs) over the tumor area and a contralateral, non-tumor area (e.g., muscle) for background comparison. Quantify the average fluorescence intensity within these ROIs at each time point to determine the tumor-to-background ratio.[4]

Protocol: Ex Vivo Biodistribution Analysis

This protocol is performed after the final in vivo imaging time point to confirm and quantify the distribution of the agent in major organs.[4][12]

Materials:

-

Mice from the in vivo study

-

Surgical tools for dissection

-

PBS for rinsing organs

-

In vivo imaging system

Procedure:

-

Euthanasia and Perfusion: Immediately following the final imaging session, euthanize the mouse using an approved method. Perfuse the circulatory system with saline or PBS to remove blood from the organs, which would otherwise contribute to the fluorescence signal.[4]

-

Organ Harvesting: Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor.[4]

-

Ex Vivo Imaging: Arrange the collected organs and the tumor on a non-fluorescent surface within the imaging chamber. Acquire a fluorescence image of all tissues simultaneously.[4]

-

Data Quantification: Draw ROIs around each organ and the tumor in the ex vivo image. Measure the average fluorescence intensity for each tissue to quantitatively assess the biodistribution of the BSA-Cy5.5 probe.[4] The signal can be reported as absolute intensity or, if a standard curve is created, as the percentage of injected dose per gram of tissue (%ID/g).[4]

Conclusion

BSA-Cy5.5 is a robust and effective agent for preclinical vascular imaging, primarily due to its favorable NIR optical properties, biocompatibility, and ability to leverage the EPR effect for passive tumor targeting. The detailed protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to design and execute rigorous in vivo imaging studies. The ability to visualize and quantify changes in vascular permeability and tumor accumulation makes BSA-Cy5.5 an invaluable tool for assessing tumor biology and evaluating the efficacy of anti-angiogenic and other cancer therapies.

References

- 1. BSA, Cy5.5 Labeled - Taskcm [taskcm.com]

- 2. BSA, Cy5.5 labeled [nanocs.net]

- 3. Vascular Imaging | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. lifetein.com [lifetein.com]

- 6. bmmj.org [bmmj.org]

- 7. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]

- 8. The Enhanced Permeability and Retention (EPR) Effect: The Significance of the Concept and Methods to Enhance Its Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cy5.5-Human serum albumin-tissue inhibitor of matrix metalloproteinase 2 fusion protein - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cy5.5-Cyclo(CGNSNPKSC) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Preliminary investigation of BSA-Cy5.5 biodistribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth preliminary investigation into the biodistribution of Bovine Serum Albumin (BSA) conjugated with the near-infrared fluorescent dye Cyanine 5.5 (Cy5.5). This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support researchers in the field of drug delivery and molecular imaging.

Quantitative Biodistribution Data

The biodistribution of fluorescently labeled BSA provides critical insights into its potential as a drug carrier, revealing its accumulation in various organs over time. The following table summarizes the quantitative biodistribution of a fluorescently labeled BSA (BSA-VT680XL, a proxy for BSA-Cy5.5) in mice 24 hours after intravenous injection. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g), offering a standardized measure for comparison across different organs.

| Organ | % Injected Dose per Gram (%ID/g)[1] |

| Liver | ~15 |

| Lungs | ~5 |

| Kidneys | ~7 |

| Heart | ~2 |

| Brain | ~0.5 |

Note: This data is derived from a study using BSA labeled with VivoTag 680XL, which has similar near-infrared fluorescence properties to Cy5.5, and serves as a valuable reference for the expected biodistribution of BSA-Cy5.5.[1]

Experimental Protocols

A thorough understanding of the experimental methodology is crucial for the replication and interpretation of biodistribution studies. Below are detailed protocols for the synthesis of BSA-Cy5.5 and its subsequent in vivo biodistribution analysis.

Synthesis and Purification of BSA-Cy5.5

This protocol outlines the covalent conjugation of Cy5.5 NHS ester to BSA.

Materials:

-

Bovine Serum Albumin (BSA)

-

Cy5.5 NHS ester

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium Bicarbonate Buffer (1M, pH 8.5-9.5)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

BSA Solution Preparation: Dissolve BSA in PBS (pH 7.4) to a final concentration of 2-10 mg/mL.

-

pH Adjustment: Adjust the pH of the BSA solution to 8.5-9.5 by adding a small volume of 1M sodium bicarbonate buffer. This alkaline pH is optimal for the reaction between the NHS ester and primary amines on the protein.[2]

-

Cy5.5 Stock Solution: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[2]

-

Conjugation Reaction: Slowly add the desired molar excess of the Cy5.5 stock solution to the BSA solution while gently vortexing. The reaction mixture is then incubated for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the BSA-Cy5.5 conjugate from unconjugated dye using a size exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4). The first colored fraction to elute will be the labeled protein.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for BSA) and the absorbance maximum of Cy5.5 (around 675 nm). The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of BSA and Cy5.5.[2]

In Vivo Biodistribution Study in Mice

This protocol describes a typical workflow for assessing the biodistribution of BSA-Cy5.5 in a murine model.

Materials:

-

BSA-Cy5.5 conjugate

-

Healthy, immunocompetent or tumor-bearing mice (e.g., BALB/c or nude mice), typically 6-8 weeks old.

-

In vivo imaging system (IVIS) or similar fluorescence imaging system equipped for near-infrared fluorescence.

-

Anesthetic (e.g., isoflurane).

-

Surgical tools for dissection.

-

Phosphate Buffered Saline (PBS).

Procedure:

-

Animal Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one week before the experiment.

-

Probe Administration: Administer a defined dose of the BSA-Cy5.5 conjugate to the mice, typically via intravenous (tail vein) injection. The dose will depend on the specific experimental goals and the brightness of the conjugate.

-

In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 12, 24, and 48 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system.[3] Use an appropriate excitation filter (around 640 nm) and emission filter (around 700 nm) for Cy5.5.

-

Euthanasia and Organ Harvest: At the final time point, euthanize the mice according to approved institutional guidelines.

-

Ex Vivo Imaging and Quantification: Immediately dissect the major organs (liver, spleen, kidneys, lungs, heart, and brain, and tumor if applicable). Rinse the organs with PBS to remove excess blood.[3]

-

Image Acquisition: Arrange the organs on a non-fluorescent surface and image them using the in vivo imaging system.[3]

-

Data Analysis: Quantify the fluorescence intensity in each organ from the captured images using the accompanying software. The data can be expressed as radiant efficiency or as a percentage of the injected dose per gram of tissue (%ID/g) after creating a standard curve.[4]

Visualization of Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental procedures. The following diagrams were created using the Graphviz DOT language to illustrate key aspects of this investigation.

Cellular Uptake Pathway of BSA Nanoparticles

Bovine serum albumin nanoparticles are internalized by cells through receptor-mediated endocytosis. The following diagram illustrates the key pathways and molecular players involved in this process. Albumin nanoparticles can be taken up via both caveolae- and clathrin-mediated endocytosis.[5][6] Key receptors involved include the 60 kDa glycoprotein (B1211001) (gp60 or albondin) and the Secreted Protein Acidic and Rich in Cysteine (SPARC).[7][8] The interaction with gp60 can activate caveolin-1 (B1176169) (Cav-1), a principal component of caveolae, leading to the formation of endocytic vesicles.

Experimental Workflow for Biodistribution Study

A systematic workflow is essential for conducting a reproducible biodistribution study. The diagram below outlines the key steps from the preparation of the BSA-Cy5.5 conjugate to the final data analysis.

References

- 1. Quantitative Whole Body Biodistribution of Fluorescent-Labeled Agents by Non-Invasive Tomographic Imaging | PLOS One [journals.plos.org]

- 2. In Vivo Biodistribution Experiments [bio-protocol.org]

- 3. Size-Dependent Biodistribution of Fluorescent Furano-Allocolchicinoid-Chitosan Formulations in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. oaepublish.com [oaepublish.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Caveolae-Mediated Endocytosis is Critical for Albumin Cellular Uptake and Response to Albumin-Bound Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Molecular Interactions: A Technical Guide to the Intrinsic Fluorescence of BSA and its Interplay with Cy5.5 Dye

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and methodologies for studying the interaction between Bovine Serum Albumin (BSA) and the near-infrared fluorescent dye, Cy5.5. Leveraging the intrinsic fluorescence of BSA's tryptophan residues, this guide provides a comprehensive framework for characterizing the binding dynamics, conformational changes, and energy transfer phenomena that occur upon their association. Detailed experimental protocols, data analysis techniques, and visualization of key processes are presented to empower researchers in drug development and molecular interaction studies.

The Core Principles: Intrinsic Fluorescence and FRET

The Natural Glow of Bovine Serum Albumin (BSA)

Bovine Serum Albumin, a well-characterized transport protein, possesses intrinsic fluorescence primarily due to the presence of aromatic amino acids. While BSA contains phenylalanine, tyrosine, and tryptophan residues, its fluorescence emission is dominated by tryptophan when excited in the range of 280-295 nm.[1][2] Phenylalanine's contribution is generally negligible due to its low quantum yield.[1] Tyrosine can contribute to the fluorescence; however, its emission is often quenched or transferred to nearby tryptophan residues.[3]

BSA has two key tryptophan residues: Trp-134, located on the surface of the protein in subdomain IB, and Trp-212 (also referred to as Trp-213 in some literature), which is situated within a hydrophobic pocket in subdomain IIA.[4][5] The fluorescence emission spectrum of BSA typically peaks around 340-350 nm.[1] The exact emission maximum and intensity are highly sensitive to the local microenvironment of the tryptophan residues.[6] Changes in the polarity, viscosity, or the presence of interacting molecules can lead to shifts in the emission wavelength and alterations in fluorescence intensity, a phenomenon that can be exploited to study binding events.[5]

Cy5.5: A Near-Infrared Fluorescent Probe

Cy5.5 is a member of the cyanine (B1664457) dye family, known for its fluorescence in the near-infrared (NIR) spectrum.[7] This property makes it particularly valuable for biological and in vivo imaging applications, as it minimizes background fluorescence from biological tissues and allows for deeper tissue penetration.[8] The fluorescence of Cy5.5 is generally stable across a physiological pH range.[9] However, its quantum yield and emission characteristics can be influenced by its local environment, including interactions with proteins or nucleic acids.[10]

The Interaction: Fluorescence Quenching and Förster Resonance Energy Transfer (FRET)

When Cy5.5 binds to BSA, it can lead to a decrease in the intrinsic fluorescence of BSA's tryptophan residues, a process known as fluorescence quenching.[2] This quenching can occur through two primary mechanisms:

-

Static Quenching: This occurs when a non-fluorescent ground-state complex is formed between the fluorophore (BSA's tryptophan) and the quencher (Cy5.5).

-

Dynamic Quenching: This results from collisional encounters between the excited-state fluorophore and the quencher.

These mechanisms can be distinguished by their dependence on temperature and by fluorescence lifetime measurements.

Furthermore, the interaction between BSA and Cy5.5 can facilitate a non-radiative energy transfer process called Förster Resonance Energy Transfer (FRET) . For FRET to occur, the emission spectrum of the donor fluorophore (in this case, the tryptophan residues of BSA) must overlap with the absorption spectrum of the acceptor fluorophore (Cy5.5). When the donor and acceptor are in close proximity (typically within 1-10 nm), the excited donor can transfer its energy to the acceptor, causing the acceptor to fluoresce, even when it is not directly excited. This results in a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence intensity.

Quantitative Data Summary

The following tables summarize the key photophysical properties of BSA and Cy5.5, which are essential for designing and interpreting interaction studies.

| Parameter | Value | References |

| Excitation Maximum (λex) | ~280 - 295 nm | [4] |

| Emission Maximum (λem) | ~340 - 350 nm | [1] |

| Key Fluorescent Residues | Tryptophan (Trp-134, Trp-212) | [4][5] |

| Fluorescence Lifetime (τ) | ~6.3 ns (average) | [11] |

Table 1: Intrinsic Fluorescence Properties of Bovine Serum Albumin (BSA)

| Parameter | Value | References |

| Excitation Maximum (λex) | ~675 - 684 nm | [7][12] |

| Emission Maximum (λem) | ~694 - 710 nm | [7][12] |

| Molar Extinction Coefficient (ε) | ~198,000 - 250,000 M⁻¹cm⁻¹ | [4][12] |

| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [12] |

Table 2: Fluorescent Properties of Cy5.5 Dye

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the interaction between BSA and Cy5.5.

Materials and Reagents

-

Bovine Serum Albumin (BSA), fatty acid-free (Sigma-Aldrich or equivalent)

-

Cy5.5 NHS ester (or other reactive forms for conjugation) (Lumiprobe, Thermo Fisher Scientific, or equivalent)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dialysis tubing or spin columns for purification

-

Quartz cuvettes (1 cm path length)

Preparation of BSA and Cy5.5 Stock Solutions

-

BSA Stock Solution: Prepare a stock solution of BSA (e.g., 1 mg/mL or ~15 µM) in PBS (pH 7.4). Determine the precise concentration by measuring the absorbance at 280 nm using an extinction coefficient of 43,824 M⁻¹cm⁻¹ for BSA.

-

Cy5.5 Stock Solution: Dissolve the Cy5.5 dye in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 1 mM). Store in the dark at -20°C.

Fluorescence Quenching Titration

This experiment measures the decrease in BSA's intrinsic fluorescence upon the addition of Cy5.5.

-

Place a fixed concentration of BSA solution (e.g., 2 µM in 2 mL of PBS) in a quartz cuvette.

-

Record the fluorescence emission spectrum of the BSA solution from 300 nm to 500 nm with an excitation wavelength of 295 nm.

-

Successively add small aliquots of the Cy5.5 stock solution to the BSA solution to achieve a range of final Cy5.5 concentrations (e.g., 0 to 20 µM).

-

After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence emission spectrum.

-

Correct the fluorescence intensity for the inner filter effect if necessary.

UV-Visible Absorption Spectroscopy

This technique is used to observe changes in the absorption spectra of BSA and Cy5.5 upon interaction.

-

Record the absorption spectrum of a BSA solution (e.g., 2 µM in PBS) from 200 nm to 800 nm.

-

Record the absorption spectrum of a Cy5.5 solution (e.g., 2 µM in PBS) over the same range.

-

Prepare a mixture of BSA and Cy5.5 at the same concentrations and record its absorption spectrum.

-

Compare the spectrum of the mixture to the sum of the individual spectra of BSA and Cy5.5 to identify any changes, such as shifts in the absorption maxima or changes in absorbance, which can indicate complex formation.

Synchronous Fluorescence Spectroscopy

This method provides information about the microenvironment of tyrosine and tryptophan residues.

-

Set the spectrofluorometer to synchronous scan mode.

-

To probe the microenvironment of tyrosine residues, set the wavelength interval (Δλ = λem - λex) to 15 nm.[7]

-

To probe the microenvironment of tryptophan residues, set Δλ to 60 nm.[7]

-

Record the synchronous fluorescence spectra of a BSA solution (e.g., 2 µM) in the absence and presence of increasing concentrations of Cy5.5.

-

Analyze any shifts in the emission maxima, which can indicate changes in the polarity around the specific amino acid residues. A blue shift suggests a more hydrophobic environment, while a red shift indicates a more polar environment.[7]

3D Fluorescence Spectroscopy

3D fluorescence spectroscopy provides a comprehensive view of the conformational changes in BSA upon binding to Cy5.5.

-

Record the 3D fluorescence spectrum of a BSA solution (e.g., 5 µM) by scanning a range of excitation wavelengths (e.g., 200-350 nm) and recording the emission spectra over a corresponding range (e.g., 200-600 nm).[8]

-

Record the 3D fluorescence spectrum of a BSA-Cy5.5 mixture (e.g., 5 µM BSA and 5 µM Cy5.5).

-

Compare the two spectra to identify changes in the position and intensity of the fluorescence peaks, which can reveal conformational alterations in the protein structure.[8]

FRET Analysis

To quantify the FRET efficiency and the distance between the BSA's tryptophan residues and the bound Cy5.5, the following steps are necessary.

-

Determine the Spectral Overlap Integral (J(λ)): This requires the corrected fluorescence emission spectrum of the donor (BSA) and the molar extinction coefficient spectrum of the acceptor (Cy5.5). The overlap integral is calculated using the following equation: J(λ) = ∫ FD(λ) εA(λ) λ4 dλ where FD(λ) is the corrected fluorescence intensity of the donor at wavelength λ, and εA(λ) is the molar extinction coefficient of the acceptor at that wavelength.

-

Calculate the Förster Distance (R₀): R₀ is the distance at which FRET efficiency is 50%. It can be calculated using the formula: R₀⁶ = 8.79 x 10-5 * (κ² * n-4 * QYD * J(λ)) where κ² is the dipole orientation factor (typically assumed to be 2/3 for randomly oriented molecules), n is the refractive index of the medium (usually ~1.336 for aqueous solutions), and QYD is the fluorescence quantum yield of the donor (BSA).[2] A study on a Cy5-Cy5.5 pair bound to proteins reported an enhanced R₀ value of 85.2 Å, which can serve as a useful reference.[9]

-

Measure FRET Efficiency (E): The FRET efficiency can be determined from the quenching of the donor's fluorescence in the presence of the acceptor: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

-

Calculate the Donor-Acceptor Distance (r): Once R₀ and E are known, the distance between the donor and acceptor can be calculated using the equation: r = R₀ * [(1/E) - 1]1/6

Visualization of Key Processes and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental concepts and experimental workflows described in this guide.

Caption: Signaling pathway of BSA's intrinsic fluorescence.

Caption: FRET mechanism between BSA and Cy5.5 dye.

Caption: General experimental workflow for BSA-Cy5.5 interaction studies.

This technical guide provides a foundational understanding and practical protocols for investigating the interaction between BSA and Cy5.5. By applying these methodologies, researchers can gain valuable insights into the binding characteristics of fluorescently labeled molecules with proteins, contributing to advancements in drug delivery, diagnostics, and fundamental biological research.

References

- 1. Binding interactions and FRET between bovine serum albumin and various phenothiazine-/anthracene-based dyes: a structure–property relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Förster resonance energy transfer as a probe of membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding interaction of a novel fluorophore with serum albumins: steady state fluorescence perturbation and molecular modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. web.citius.technology [web.citius.technology]

- 6. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FPbase FRET Calculator [fpbase.org]

- 8. help.fpbase.org [help.fpbase.org]

- 9. New donor-acceptor pair for fluorescent immunoassays by energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Förster Distance Calculator | AAT Bioquest [aatbio.com]

- 11. rsc.org [rsc.org]

- 12. Förster Resonance Energy Transfer Mapping: A New Methodology to Elucidate Global Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vivo Imaging Protocol for Mice Using BSA-Cy5.5: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of preclinical research and drug development, in vivo imaging serves as a critical tool for visualizing biological processes in living organisms. The use of fluorescent probes, particularly in the near-infrared (NIR) spectrum, offers significant advantages due to reduced tissue autofluorescence and deeper tissue penetration. Bovine Serum Albumin (BSA) conjugated with the cyanine (B1664457) dye Cy5.5 (BSA-Cy5.5) has emerged as a valuable imaging agent. Its utility stems from the inherent biocompatibility and pharmacokinetic properties of albumin, which can be exploited to study vascular permeability, tumor targeting through the Enhanced Permeability and Retention (EPR) effect, and general biodistribution of macromolecules.[1][2]

BSA-Cy5.5 is a fluorescent conjugate characterized by an excitation wavelength of approximately 675 nm and an emission wavelength of around 694 nm.[3] The labeling ratio typically ranges from 2 to 7 Cy5.5 dye molecules per BSA molecule.[3] This application note provides a detailed protocol for in vivo imaging in mice using BSA-Cy5.5, including experimental design, data acquisition, and analysis, tailored for researchers in academia and the pharmaceutical industry.

Key Applications

-

Tumor Imaging: BSA, due to its size, passively accumulates in tumor tissues through the EPR effect, which is a consequence of the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.[4] This makes BSA-Cy5.5 an excellent tool for visualizing and delineating tumor margins.

-

Vascular Permeability Studies: The accumulation of BSA-Cy5.5 in various tissues can be indicative of vascular leakiness, a hallmark of inflammation and various pathological conditions.

-

Biodistribution and Pharmacokinetics: Tracking the distribution and clearance of BSA-Cy5.5 provides valuable information on the behavior of macromolecules in vivo, which is essential for the development of drug delivery systems.[2]

Quantitative Data Summary

The biodistribution of BSA-Cy5.5 can be quantified by measuring the fluorescence intensity in various organs and expressing it as a percentage of the injected dose per gram of tissue (%ID/g). The following tables provide representative data from in vivo imaging studies in mice.

Table 1: Biodistribution of BSA-Cy5.5 in Tumor-Bearing Mice 24 Hours Post-Injection

| Organ | Mean %ID/g ± SD |

| Tumor | 10.5 ± 2.1 |

| Liver | 15.2 ± 3.5 |

| Spleen | 4.1 ± 0.9 |